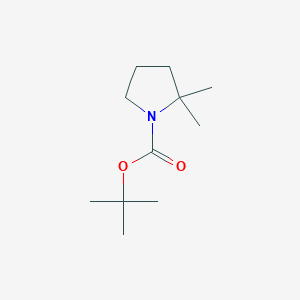

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWREAOXJRHDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724455 | |

| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869527-80-0 | |

| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Substituted N-Boc-Pyrrolidines: A Technical Guide for Researchers

Introduction: The Versatile Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, crucial for multi-step synthetic campaigns. This guide provides an in-depth exploration of the synthesis, properties, and applications of substituted N-Boc-pyrrolidines, with a focus on derivatives that inform our understanding of compounds like the specifically sought-after, though less documented, tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate. Due to the limited availability of specific data for tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate, this guide will leverage data from closely related and well-characterized analogs to provide a comprehensive and practical resource for researchers in drug development.

I. Nomenclature, Identification, and Physicochemical Properties of Representative N-Boc-Pyrrolidines

A clear and unambiguous identification of chemical entities is paramount in research and development. The Chemical Abstracts Service (CAS) number serves as a universal identifier. While a specific CAS number for tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate is not readily found in major chemical databases, we can examine the properties of several closely related, well-documented analogs to infer expected characteristics.

For instance, consider the following representative compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | 103336-06-7 | C₁₁H₁₉NO₄ | 229.27 | Methyl and Carboxyl at C2[2] |

| (2R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | 166170-15-6 | C₁₁H₁₉NO₄ | 229.27 | (R)-enantiomer of the above[3] |

| 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Not specified | C₁₁H₁₉NO₄ | 229.27 | Methyl ester at C2 |

| (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | 37784-17-1 | C₁₀H₁₇NO₄ | 215.25 | Carboxyl at C2 (N-Boc-D-proline) |

This table summarizes key identifiers and properties of representative N-Boc-pyrrolidine derivatives.

The physical and chemical properties of these molecules, such as solubility, melting point, and boiling point, are dictated by their specific substitution patterns. Generally, the Boc group imparts significant lipophilicity, enhancing solubility in organic solvents.

II. Synthesis Strategies for Substituted Pyrrolidines

The construction of the pyrrolidine ring and the introduction of substituents can be achieved through various synthetic routes. A common and powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. This approach allows for the creation of highly functionalized pyrrolidines with good stereocontrol.[1]

General Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition

A generalized workflow for the synthesis of substituted pyrrolidines.

Exemplary Protocol: Synthesis of N-Boc-pyrrolidine

While a specific protocol for tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate is not available, the following is a representative procedure for the synthesis of a basic N-Boc-pyrrolidine, which can be adapted for more substituted analogs.

Materials:

-

Pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyrrolidine in a mixture of dichloromethane and water.

-

Basification: Cool the mixture in an ice bath and add a solution of sodium hydroxide.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the vigorously stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-pyrrolidine.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.

III. Safety and Handling of N-Boc-Pyrrolidine Derivatives

As with all laboratory chemicals, proper safety precautions must be observed when handling N-Boc-pyrrolidine derivatives. While a specific Material Safety Data Sheet (MSDS) for tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate is unavailable, the safety profiles of analogous compounds provide essential guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Fire Safety: Many organic compounds are flammable. Keep away from heat, sparks, and open flames.[4]

Hazard Identification for Related Compounds:

-

N-Methylpyrrolidinone (a related pyrrolidinone): Causes eye, skin, and respiratory tract irritation. It is also a developmental hazard.[6]

-

1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: May cause skin and serious eye irritation, as well as respiratory irritation.[7]

IV. Applications in Drug Discovery and Medicinal Chemistry

The unique structural and chemical properties of substituted pyrrolidines make them valuable building blocks in the design and synthesis of novel therapeutic agents. The tert-butyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or to modulate bioactivity.[8][9]

Logical Flow of Pyrrolidine Scaffolds in Drug Development

The progression of a pyrrolidine-based scaffold from initial synthesis to clinical development.

The pyrrolidine moiety is present in a wide range of drugs targeting various diseases. For example, it is a key component of inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and in k-opioid agonists for pain management.[1] The ability to readily synthesize a diverse library of substituted pyrrolidines allows medicinal chemists to perform extensive structure-activity relationship (SAR) studies to identify compounds with optimal potency, selectivity, and pharmacokinetic profiles.

V. Conclusion and Future Perspectives

Substituted N-Boc-pyrrolidines are indispensable tools in the arsenal of the modern medicinal chemist. Their versatile synthesis and the favorable properties they impart to drug candidates ensure their continued importance in the development of new medicines. While specific data for every conceivable derivative, such as tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate, may not always be readily available, a thorough understanding of the chemistry of well-documented analogs provides a solid foundation for research and innovation in this critical area of drug discovery. Future efforts will undoubtedly focus on the development of even more efficient and stereoselective synthetic methods to access novel pyrrolidine-based scaffolds with unique biological activities.

References

- Material Safety Data Sheet for N-Methylpyrrolidinone. (URL not provided in search results)

-

(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem. [Link]

- 1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid. PubChem. (URL not provided in search results)

- tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate. EvitaChem. (URL not provided in search results)

-

(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem. [Link]

-

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem. [Link]

-

1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem. [Link]

- tert-butyl (2S)-2-formyl-2-methylpyrrolidine-1-carboxylate. PubChem. (URL not provided in search results)

- Buy tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate. Smolecule. (URL not provided in search results)

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL not provided in search results)

- Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. (URL not provided in search results)

- Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10. ResearchGate. (URL not provided in search results)

- (R)-N-Boc-2-phenylpyrrolidine. PubChem. (URL not provided in search results)

- Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). ResearchGate. (URL not provided in search results)

- tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. ChemScene. (URL not provided in search results)

-

Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

- Tert-butyl (2s)-2-formylpyrrolidine-1-carboxylate (C10H17NO3). PubChemLite. (URL not provided in search results)

- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. BLD Pharm. (URL not provided in search results)

-

Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 41097301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. louisville.edu [louisville.edu]

- 7. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Mechanism of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Abstract

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, gem-dimethyl substituted pyrrolidine scaffold, combined with the versatile N-Boc protecting group, makes it an invaluable synthon for constructing complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying chemical principles and reaction mechanisms. We will explore strategies including the robust reduction of lactam precursors and the critical N-Boc protection step. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis of methodologies are presented to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its efficient synthesis and application.

Introduction: Strategic Importance in Drug Discovery

The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved pharmaceuticals. The introduction of a gem-dimethyl group at the C2 position, as seen in tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, imparts unique conformational constraints and metabolic stability. The quaternary carbon center can act as a steric shield, preventing enzymatic degradation of adjacent functionalities and influencing the molecule's binding orientation within a target protein.[1]

The tert-butyloxycarbonyl (Boc) protecting group is integral to its utility. It activates the pyrrolidine ring for certain reactions while preventing unwanted N-alkylation or other side reactions.[2] Its facile removal under acidic conditions provides a reliable pathway for subsequent synthetic transformations, making the title compound a versatile intermediate for multi-step syntheses.[3][4] The synthesis of this valuable building block, therefore, is a topic of significant interest, primarily revolving around two key transformations: the construction of the sterically hindered 2,2-dimethylpyrrolidine core and the subsequent protection of the secondary amine.

Core Synthetic Strategies

The synthesis of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate can be logically dissected into two primary phases: formation of the heterocyclic core and installation of the N-Boc group. While various methods exist for pyrrolidine synthesis, the challenge lies in efficiently constructing the quaternary C2 center.

Synthesis of the 2,2-Dimethylpyrrolidine Core

Route A: Reduction of 5,5-Dimethyl-2-pyrrolidone

This is arguably the most direct and widely employed method for generating the 2,2-dimethylpyrrolidine scaffold. The starting material, 5,5-dimethyl-2-pyrrolidone (a lactam), is commercially available or readily synthesized. The core of this strategy is the complete reduction of the robust amide bond.

-

Mechanism Rationale: The amide functionality is relatively unreactive and requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high hydridic character.[5] The reaction proceeds via the formation of a complex aluminate intermediate, followed by hydride delivery to the carbonyl carbon and subsequent elimination of the oxygen atom to yield the amine. The process is irreversible and typically high-yielding.

Route B: Intramolecular Reductive Amination

An alternative strategy involves the cyclization of a linear precursor. For this specific target, a suitable precursor would be a 5-amino-2,2-dimethylpentan-1-al or a related ketone.

-

Mechanism Rationale: This pathway leverages the formation of an intramolecular imine or enamine, which is then reduced in situ. The reaction is often performed as a one-pot procedure where an amino group attacks a carbonyl group, followed by dehydration to form a cyclic iminium ion.[6] A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the target pyrrolidine without significantly reducing the starting carbonyl compound.[7][8] This method's elegance lies in its convergence, but the synthesis of the required linear precursor can be multi-stepped.

N-Boc Protection of 2,2-Dimethylpyrrolidine

Once the 2,2-dimethylpyrrolidine core is obtained, the final step is the protection of the secondary amine. Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for this purpose.[3][9]

-

Mechanism Rationale: The reaction is a nucleophilic acyl substitution. The lone pair of the pyrrolidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[10][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed ammonium salt to yield the final N-Boc protected product and tert-butanol.[10] The evolution of CO₂ gas drives the reaction to completion.

Mechanistic Deep Dive & Visualizations

Understanding the reaction mechanisms is crucial for troubleshooting and optimization. Below is a detailed look at the pivotal N-Boc protection step.

Mechanism of N-Boc Protection

The protection of the secondary amine with Di-tert-butyl dicarbonate is a cornerstone of modern organic synthesis.

Caption: Nucleophilic attack of the pyrrolidine on Boc₂O leads to a tetrahedral intermediate that collapses to form the final product and benign byproducts.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| A: Lactam Reduction | 5,5-Dimethyl-2-pyrrolidone, LiAlH₄ | 70-85% | High yield, direct, reliable. | Requires pyrophoric LiAlH₄, strict anhydrous conditions. | [5] |

| B: Reductive Amination | 5-Amino-2,2-dimethyl-pentanal (or ketone), NaBH₃CN, NH₄Cl | 50-70% | One-pot cyclization, milder reducing agents. | Multi-step synthesis of linear precursor, potential for side reactions. | [6][8] |

| C: Catalytic Hydrogenation | Substituted Pyrrole Derivative, H₂, Heterogeneous Catalyst (e.g., Rh/C, Pd/C) | Variable | Can introduce stereocenters with high selectivity. | Requires synthesis of specific pyrrole precursors, high pressure equipment. | [12][13] |

Field-Proven Experimental Protocol

This section details a reliable, two-step protocol for the gram-scale synthesis of the title compound, starting from 5,5-dimethyl-2-pyrrolidone. This protocol is designed as a self-validating system, with clear steps and checkpoints.

Overall Synthetic Workflow

Caption: Two-step synthesis involving lactam reduction followed by N-Boc protection.

Step 1: Synthesis of 2,2-Dimethylpyrrolidine via Lactam Reduction[6]

Materials:

-

5,5-Dimethyl-2-pyrrolidone (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.2 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

6N Hydrochloric acid (HCl)

-

12N Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried three-necked flask equipped with a reflux condenser and a mechanical stirrer with LiAlH₄ (1.0 eq) and anhydrous THF.

-

Addition: Dissolve 5,5-dimethyl-2-pyrrolidone (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition rate should be controlled to maintain a gentle reflux.

-

Causality Note: This exothermic reaction must be controlled to prevent runaway conditions. The dropwise addition allows for dissipation of the heat generated.

-

-

Reaction: After the addition is complete, heat the mixture to reflux for 8-12 hours to ensure complete reduction of the amide.

-

Quenching (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄. This is followed by the cautious addition of 6N HCl.

-

Trustworthiness Note: A proper quenching procedure is critical for safety when working with LiAlH₄. The sequential addition of a less reactive ester followed by acid neutralizes the hydride and hydrolyzes the aluminum salts safely.

-

-

Work-up & Isolation: Make the aqueous layer strongly basic by the careful addition of 12N NaOH. The product, 2,2-dimethylpyrrolidine, is a volatile amine and can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether).

-

Drying: Dry the organic extracts over anhydrous K₂CO₃, filter, and carefully concentrate the solvent. The crude product is often used directly in the next step due to its volatility.

Step 2: Synthesis of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate[4][16]

Materials:

-

Crude 2,2-Dimethylpyrrolidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM) or a Dioxane/Water mixture

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (1.5 eq)

Procedure:

-

Dissolution: Dissolve the crude 2,2-dimethylpyrrolidine (1.0 eq) in DCM. Add the base (e.g., TEA, 1.5 eq).

-

Addition: Cool the solution to 0 °C. Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

-

Causality Note: A slight excess of Boc₂O ensures complete conversion of the amine. The reaction is run at 0 °C to moderate the exothermicity and minimize potential side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting amine is consumed.

-

Work-up: Wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Trustworthiness Note: The aqueous washes remove the base, unreacted Boc₂O byproducts, and any salts, simplifying the final purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the title compound as a clear oil or low-melting solid.

Conclusion

The synthesis of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a well-established process that is critical for advancing drug discovery programs. The most efficient and scalable route relies on the powerful reduction of 5,5-dimethyl-2-pyrrolidone, followed by a straightforward and high-yielding N-Boc protection. By understanding the causality behind reagent choice and reaction conditions, researchers can reliably produce this key building block with high purity. The mechanistic insights and detailed protocols provided in this guide serve as a robust foundation for scientists aiming to leverage the unique structural and chemical properties of this compound in the design of next-generation therapeutics.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles . American Chemical Society. Available at: [Link]

-

Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry . Available at: [Link]

-

Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors . ResearchGate. Available at: [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination . National Institutes of Health (NIH). Available at: [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds . MDPI. Available at: [Link]

-

Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones . National Institutes of Health (NIH). Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available at: [Link]

-

Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine . National Institutes of Health (NIH). Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams . ACS Publications. Available at: [Link]

-

Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP . Royal Society of Chemistry. Available at: [Link]

-

Metalation-Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps . ElectronicsAndBooks. Available at: [Link]

-

Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine . Journal of the American Chemical Society. Available at: [Link]

-

Alkylations of N-allyl-2-lithiopyrolidines. Several analogies to reactions of N-methyl compounds and one surprise . Imperial College London. Available at: [Link]

-

Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology . The Journal of Organic Chemistry. Available at: [Link]

-

sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... . ResearchGate. Available at: [Link]

-

[2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-]*. Organic Syntheses. Available at: [Link]

-

DI-tert-BUTYL DICARBONATE . Organic Syntheses. Available at: [Link]

-

Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers . The Journal of Organic Chemistry. Available at: [Link]

-

Pyrrolidine synthesis . Organic Chemistry Portal. Available at: [Link]

-

2,2-dimethylpyrrolidine . Organic Syntheses. Available at: [Link]

-

Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride . ResearchGate. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . Arkivoc. Available at: [Link]

-

New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates . ResearchGate. Available at: [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

-

Synthesis of Amines by Reductive Amination . Chemistry LibreTexts. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Tetrahedron Letters. Available at: [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis question: Using reductive amination to form pyrrolidine . Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through... . ResearchGate. Available at: [Link]

-

What are the mechanism steps in the synthesis of the enamine of 2,2-dimethylcyclohexanone and pyrrolidine? . Study.com. Available at: [Link]

-

Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... . ResearchGate. Available at: [Link]

-

tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate . PubChem. Available at: [Link]

-

Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity . ResearchGate. Available at: [Link]

-

Understanding N-Boc-2-pyrrolidinone: Properties, Uses, and Sourcing . Autech Industry Co.,Limited. Available at: [Link]

-

2,2-Dimethylpyrrolidine . PubChem. Available at: [Link]

-

Metabolism of t-butyl groups in drugs . Hypha Discovery. Available at: [Link]

-

Deprotection of different N-Boc-compounds . ResearchGate. Available at: [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

Role of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate as a chiral auxiliary

An In-depth Technical Guide on the Role of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate as a Chiral Auxiliary

Authored by a Senior Application Scientist

Abstract

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemical outcomes, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.[1] The pyrrolidine scaffold, in particular, is a privileged structure, forming the core of highly successful auxiliaries and organocatalysts due to its conformational rigidity and the stereodirecting potential of its substituents.[2][3] This guide provides a detailed technical analysis of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, examining its structural features, potential role as a chiral auxiliary, and its place within the broader context of pyrrolidine-based stereocontrol strategies. While direct, widespread applications of this specific molecule as a chiral auxiliary are not extensively documented in peer-reviewed literature, this paper will delve into its hypothetical mechanism of action based on established stereochemical principles, compare it to well-established auxiliaries, and provide validated protocols for analogous transformations.

Introduction: The Principle of Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] Its intrinsic chirality directs a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. After the transformation, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse. This strategy transforms an enantioselective challenge into a more manageable diastereoselective one. The effectiveness of a chiral auxiliary is predicated on its ability to create a highly ordered and sterically biased transition state.

Pyrrolidine-based structures are mainstays in this field. The success of proline and its derivatives as organocatalysts, for instance, stems from the rigid five-membered ring which allows for predictable facial shielding in reactions involving enamine or iminium ion intermediates.[3] C₂-symmetrical pyrrolidines, such as (2R,5R)-2,5-dimethylpyrrolidine, are also broadly used as chiral auxiliaries and ligands, offering excellent stereocontrol through a well-defined conformational environment.[4]

References

A Senior Application Scientist's Guide to the Boc Protecting Group in Pyrrolidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1] Its three-dimensional sp³-hybridized structure offers a distinct advantage over flat aromatic systems, enabling a more effective exploration of pharmacophore space.[2][3][4] The synthesis of complex pyrrolidine-containing molecules, however, invariably requires a robust strategy for the temporary masking of its reactive secondary amine. The tert-butyloxycarbonyl (Boc) group is arguably the most indispensable tool for this purpose. This guide provides an in-depth technical analysis of the Boc protecting group's application to pyrrolidine derivatives. We will explore the causality behind experimental choices for protection and deprotection, present field-proven protocols, and discuss the strategic implications of its use in multi-step synthesis, grounded in authoritative references.

The Pyrrolidine Scaffold and the Imperative for Protection

The therapeutic importance of the pyrrolidine motif cannot be overstated. From antiviral agents to central nervous system drugs, its unique conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after structural unit.[5] However, the nucleophilicity of the pyrrolidine nitrogen presents a significant challenge during synthesis. Unprotected, this amine can engage in a multitude of undesired side reactions, including acylation, alkylation, and Michael additions, leading to low yields and complex purification challenges.

The strategic use of a protecting group is therefore not merely a convenience but a fundamental requirement. An ideal protecting group, as extensively cataloged in foundational texts like Greene's Protective Groups in Organic Synthesis, must be easy to install, stable to a wide range of reaction conditions, and removable in high yield under mild conditions that do not compromise the integrity of the target molecule.[6][7][8] The Boc group excels in meeting these criteria.

Physicochemical Properties of the N-Boc-Pyrrolidine System

The introduction of the Boc group fundamentally alters the steric and electronic properties of the pyrrolidine ring.

-

Steric Hindrance: The bulky tert-butyl component of the Boc group provides a significant steric shield around the nitrogen atom. This bulk not only prevents unwanted reactions at the nitrogen but can also influence the stereochemical outcome of reactions at adjacent positions by directing incoming reagents to the less hindered face of the pyrrolidine ring.

-

Electronic Effects: As a carbamate, the Boc group delocalizes the nitrogen's lone pair of electrons into the carbonyl system. This resonance effect dramatically reduces the nucleophilicity and basicity of the pyrrolidine nitrogen, rendering it unreactive to most nucleophiles and bases.[9]

-

Conformational Influence: The pyrrolidine ring exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-exo and Cγ-endo envelope conformers.[2] The presence of an N-Boc group, along with other substituents, can influence this equilibrium, effectively "locking" the ring in a preferred conformation and thereby influencing the molecule's overall three-dimensional shape and biological activity.[10][11]

The stability of the Boc group is a key factor in its widespread use. It is robust under a wide array of conditions, a critical feature for multi-step synthetic campaigns.

| Condition Type | Reagents/Conditions | Boc Group Stability | Citation |

| Basic | NaOH, KOH, Na₂CO₃, Piperidine | Stable | [12][13] |

| Nucleophilic | Grignard reagents, Organolithiums, Hydrides | Stable | [9][12] |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | [13][14] |

| Mild Acidic | Acetic Acid (at room temp) | Generally Stable | [13] |

| Strong Acidic | Trifluoroacetic Acid (TFA), HCl | Labile (Cleaved) | [9][12] |

Part I: The Protection Reaction - Synthesizing N-Boc-Pyrrolidines

The most common and efficient method for introducing the Boc group onto a pyrrolidine nitrogen is through reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride or (Boc)₂O.[9][15]

Mechanism of Protection

The reaction proceeds via a straightforward nucleophilic acyl substitution. The pyrrolidine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently abstracts a proton from the now-protonated pyrrolidine nitrogen and decomposes into carbon dioxide and tert-butanol.[16]

Caption: Mechanism of Boc protection using (Boc)₂O.

Standard Experimental Protocol: Boc Protection of Pyrrolidine

This protocol is a robust, self-validating system for the routine protection of pyrrolidine.

Materials:

-

Pyrrolidine (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve pyrrolidine (1.0 eq) in a mixture of DCM (or THF) and water (1:1 ratio, approx. 0.2 M).

-

Basification: Add NaOH (1.2 eq) to the solution and stir until it dissolves. The base is crucial to neutralize the acidic proton generated on the nitrogen after the initial attack, driving the reaction to completion.

-

Reagent Addition: Add a solution of (Boc)₂O (1.1 eq) in the same organic solvent dropwise at 0 °C (ice bath). A slight excess of (Boc)₂O ensures complete consumption of the starting material.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Check for the disappearance of the starting material by Thin Layer Chromatography (TLC). The N-Boc-pyrrolidine product will be less polar (higher Rf) than the starting pyrrolidine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual NaOH and other water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: The resulting crude product is often pure enough for subsequent steps (typically >95% purity by NMR). If necessary, purification can be achieved by flash chromatography.

Part II: The Deprotection Reaction - Liberating the Pyrrolidine

The key advantage of the Boc group is its lability to acid, allowing for its selective removal without affecting other sensitive functional groups.[12][19] Trifluoroacetic acid (TFA) is the most common reagent for this transformation.[20]

Mechanism of Deprotection (Acid-Catalyzed)

The deprotection is initiated by the protonation of the Boc carbonyl oxygen by a strong acid like TFA.[21] This weakens the carbonyl C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation releases the free amine, carbon dioxide, and a stable tert-butyl cation.[12][21] The tert-butyl cation is typically scavenged by the counter-ion (e.g., trifluoroacetate) or deprotonates to form isobutylene gas.[21]

Caption: Acid-catalyzed mechanism for Boc deprotection using TFA.

Standard Experimental Protocol: TFA-mediated Deprotection

This protocol provides a reliable method for removing the Boc group.

Materials:

-

N-Boc-pyrrolidine derivative (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10-20 eq)[22]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or MTBE

Procedure:

-

Dissolution: Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

-

Acidification: Cool the solution to 0 °C using an ice bath. Add TFA (10-20 equivalents, often used as a 25-50% solution in DCM) dropwise. Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutylene). Ensure the system is not sealed.[16][21]

-

Reaction: Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC until the starting material is consumed. The product amine salt will be highly polar and may streak or remain at the baseline.

-

Quenching & Workup:

-

For Amine Salt Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the pyrrolidine trifluoroacetate salt, which can often be used directly. To obtain the hydrochloride salt, use 4M HCl in dioxane instead of TFA.[12]

-

For Free Amine Isolation: Carefully concentrate the reaction mixture. Redissolve the residue in DCM and slowly add it to a stirred, cold saturated NaHCO₃ solution until gas evolution ceases (pH > 8). Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine.

-

Orthogonality and Strategic Synthesis

The true power of the Boc group is realized in its orthogonality to other common amine protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[13][23] Orthogonality is the concept of selectively removing one protecting group in the presence of others by using non-interfering reaction conditions.[13][24]

-

Boc: Acid-labile (cleaved by TFA, HCl).[13]

This differential lability allows for complex, multi-step syntheses where different amines within the same molecule can be deprotected sequentially.

Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.

Conclusion

The Boc protecting group is an indispensable tool for the synthetic chemist working with pyrrolidine derivatives. Its ease of installation, well-defined stability profile, and straightforward, high-yielding removal under acidic conditions make it a reliable and versatile choice. A thorough understanding of the mechanisms of protection and deprotection, coupled with robust, validated protocols, empowers researchers to confidently incorporate this strategy into the synthesis of complex and medicinally relevant molecules. The orthogonality of the Boc group provides a level of strategic flexibility that is critical for the efficient construction of advanced pharmaceutical candidates.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Book Review: Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (1999). Greene's Protective Groups in Organic Synthesis. PDF Download. Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Drake University Online Bookstore. Available at: [Link]

-

Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved from [Link]

-

Protecting groups. (n.d.). University of Regensburg. PDF document. Available at: [Link]

-

Boc2O | Drug Information, Uses, Side Effects. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

-

Koskinen, A. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ResearchGate. Available at: [Link]

-

Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. PDF document. Available at: [Link]

-

Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). Medicilon. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Greene's Protective Groups in Organic Synthesis [drake.ecampus.com]

- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 15. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 16. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 17. echemi.com [echemi.com]

- 18. Boc2O | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Boc Deprotection - TFA [commonorganicchemistry.com]

- 21. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 22. rsc.org [rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. people.uniurb.it [people.uniurb.it]

An In-depth Technical Guide to N-Boc-2,2-dimethylpyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance in Pyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous and invaluable scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure allows for the exploration of chemical space beyond the flatlands of aromatic rings, often leading to improved pharmacological properties.[3] Within this important class of heterocycles, N-Boc-2,2-dimethylpyrrolidine emerges as a particularly interesting building block. The gem-dimethyl substitution at the 2-position introduces significant steric hindrance, which can profoundly influence the molecule's conformation, reactivity, and its interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N-Boc-2,2-dimethylpyrrolidine, offering insights for its strategic deployment in drug discovery and organic synthesis.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of N-Boc-2,2-dimethylpyrrolidine is crucial for its effective use in the laboratory. The following table summarizes key physical and chemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | [4] |

| IUPAC Name | tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |

| CAS Number | 35018-15-6 (for the parent amine) | [5] |

| Appearance | Colorless to pale yellow oil | [6] |

| Boiling Point | Not explicitly reported, but expected to be similar to related compounds (e.g., N-Boc-pyrrolidine: 80 °C at 0.2 mmHg) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic data provide the definitive fingerprint of a molecule. Below are the expected and reported spectral characteristics for N-Boc-2,2-dimethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by the presence of the tert-butyl group singlet, and multiplets for the pyrrolidine ring protons. The gem-dimethyl groups at the C2 position will appear as two singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the C2 carbon of the pyrrolidine ring, and the methyl carbons. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate and the steric environment.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-2,2-dimethylpyrrolidine is dominated by a strong absorption band corresponding to the carbonyl stretching vibration of the carbamate group, typically observed in the range of 1690-1700 cm⁻¹. Other significant bands include C-H stretching vibrations of the alkyl groups.[9]

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. Under typical electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed.

Chemical Properties and Reactivity: Harnessing the Boc Protecting Group

The chemical behavior of N-Boc-2,2-dimethylpyrrolidine is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an invaluable tool in multi-step synthesis.

Deprotection of the N-Boc Group

The removal of the Boc group is a fundamental transformation in syntheses involving this building block. Several methods can be employed, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[10][11]

-

Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate: Anhydrous solutions of HCl are also commonly used and can sometimes offer milder conditions compared to neat TFA.[10][12]

-

Thermolytic Cleavage: In some cases, the Boc group can be removed by heating, particularly in the presence of a proton source.[13][14]

The general mechanism for the acid-catalyzed deprotection of the Boc group is illustrated below.

Caption: Acid-catalyzed deprotection of N-Boc-2,2-dimethylpyrrolidine.

Synthesis of N-Boc-2,2-dimethylpyrrolidine: A Practical Approach

A common and efficient method for the synthesis of N-Boc protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve 2,2-dimethylpyrrolidine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Caption: Synthesis of N-Boc-2,2-dimethylpyrrolidine.

Applications in Drug Discovery and Organic Synthesis: Leveraging Steric Hindrance

The gem-dimethyl group at the 2-position of N-Boc-2,2-dimethylpyrrolidine offers unique advantages in the design of novel molecules.

-

Conformational Constraint: The steric bulk of the gem-dimethyl group can lock the pyrrolidine ring into a specific conformation. This can be advantageous in drug design, as pre-organizing a ligand for its binding site can lead to an increase in potency and selectivity.

-

Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolism, such as oxidation at the 2-position, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Basicity: The steric hindrance around the nitrogen atom can influence its basicity and nucleophilicity, which can be fine-tuned for specific applications.

-

Asymmetric Synthesis: Chiral versions of 2,2-disubstituted pyrrolidines are valuable building blocks in asymmetric synthesis, where the steric bulk can direct the stereochemical outcome of reactions.[15]

The pyrrolidine scaffold, in general, is a key component in a wide array of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer.[1] The unique properties of N-Boc-2,2-dimethylpyrrolidine make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of their lead compounds.

Safety and Handling

N-Boc-2,2-dimethylpyrrolidine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

Conclusion

N-Boc-2,2-dimethylpyrrolidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural feature, the gem-dimethyl substitution, provides a powerful tool for modulating the conformational, metabolic, and electronic properties of molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex molecular architectures.

References

- AK Scientific, Inc. 2-(2,2-dimethylpyrrolidin-1-yl)

- ChemScene.

- Echemi. (S)-N-Boc-3,3-dimethylpyrrolidine-2-carboxylic acid.

- Enamine. Synthesis of unique pyrrolidines for drug discovery.

- PubChem. (R)

- PubChem.

- PubChem. N-Boc-pyrrolidine.

- PubChem. tert-Butyl (2S,3R)

- Google P

- PubChem. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

- ResearchG

- ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)

- Sigma-Aldrich. N-Boc-pyrrolidine 97.

- Semantic Scholar.

- RSC Publishing.

- ResearchGate. Deprotection of different N-Boc-compounds.

- ChemicalBook. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum.

- ChemicalBook. 2-(aminoethyl)-1-n-boc-pyrrolidine (370069-29-7) 1 h nmr.

- Ambeed.com.

- PubChem. 2,2-Dimethylpyrrolidine.

- ResearchGate. Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine: Expedient synthesis of a 2,2-disubstituted piperidine NK1 antagonist.

- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.

- SpectraBase. 1-Boc-pyrrolidine.

- ChemScene.

- PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI.

- ChemicalBook. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum.

- PubChemLite.

- NIST WebBook. 2-Methylpyrrolidine.

- ResearchGate.

- Chem-Impex. tert-Butyl (S)

- BLDpharm. CAS 173913-66-1 (2S,4R)-N-BoC-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid.

- PubChem. (R)-N-Boc-2-phenylpyrrolidine.

- PubMed Central. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines.

- BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)

- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

- ChemicalBook. N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- ChemicalBook. 2,5-Dimethylpyrrolidine(3378-71-0) IR Spectrum.

Sources

- 1. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]

- 2. (R)-N-Boc-2-phenylpyrrolidine | Chiral Building Block [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 182352-59-6|tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate [smolecule.com]

- 11. chemscene.com [chemscene.com]

- 12. 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | C9H17NO3 | CID 13113491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Solubility profile of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate in common organic solvents

A Technical Guide to the Solubility Profile of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in chemical reactions, purification processes, and formulation development.[1][2][3] This guide provides an in-depth examination of the solubility profile of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, a heterocyclic building block frequently utilized in medicinal chemistry. Rather than presenting a simple data table, this document offers a comprehensive framework for understanding, predicting, and experimentally determining its solubility in common organic solvents. We delve into the molecular structure's influence on solubility, provide a detailed, field-proven experimental protocol for solubility determination, and discuss the practical implications of the resulting data for laboratory and development settings.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success.[4] Poorly soluble compounds can lead to unreliable results in biological assays, present significant challenges in purification and scale-up, and ultimately result in poor bioavailability for oral dosage forms.[5][6][7]

tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a valuable synthetic intermediate. Its pyrrolidine core is a common motif in many biologically active molecules, and the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for multi-step synthesis. The gem-dimethyl substitution at the C2 position offers steric hindrance that can influence both reactivity and physical properties, including solubility. A thorough understanding of its solubility profile is therefore essential for any researcher utilizing this compound, enabling rational solvent selection for synthesis, chromatography, and crystallization.

This guide will equip the reader with the theoretical knowledge and practical methodology to confidently assess and leverage the solubility characteristics of this important building block.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the two substances.[8] To predict the solubility of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, we must first examine its molecular structure.

Molecular Structure:

-

Core: A five-membered saturated pyrrolidine ring.

-

Protecting Group: A bulky, nonpolar tert-butyl group attached to a carbamate functional group.

-

Substitution: Gem-dimethyl groups at the C2 position, further increasing the aliphatic, nonpolar character.

The molecule possesses a polar carbamate group (-N-COO-) which can act as a hydrogen bond acceptor. However, the majority of the molecule is dominated by nonpolar hydrocarbon structures (the pyrrolidine ring, gem-dimethyl groups, and the tert-butyl group). This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's own characteristics.

Predicted Solubility Trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected. The nonpolar alkyl groups of the compound will interact favorably with the nonpolar solvent molecules via van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to high solubility is predicted. These solvents can engage in dipole-dipole interactions with the carbamate group, while their organic character can accommodate the nonpolar portions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Lower solubility is anticipated, especially in water. While the carbamate can accept hydrogen bonds, the large nonpolar surface area of the molecule will disrupt the strong hydrogen-bonding network of these solvents, leading to a net unfavorable interaction. Solubility in alcohols like methanol and ethanol will likely be moderate, better than in water, due to their own alkyl portions.

The following table provides a qualitative prediction based on these principles.

| Solvent Class | Example Solvents | Key Solvent Property | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low Polarity, van der Waals forces | High | Favorable interactions between the molecule's extensive hydrocarbon structure and the nonpolar solvent. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Moderate Polarity, Dipole-Dipole Interactions | High | Solvents effectively solvate both the polar carbamate group and the nonpolar alkyl portions. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High Polarity, Hydrogen Bond Donors | Moderate | The solvent's alkyl nature provides some compatibility, but the energy cost of disrupting the solvent's H-bond network reduces solubility compared to aprotic solvents. |

| Highly Polar Protic | Water | High Polarity, Strong H-Bonding | Low / Insoluble | The large, nonpolar surface area of the molecule leads to a significant hydrophobic effect, making dissolution energetically unfavorable. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical measurement is the gold standard. The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[9][10] This technique is considered authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[10]

Workflow for Shake-Flask Solubility Determination

References

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Protocol for the Di-tert-butyl Dicarbonate Mediated Protection of 2,2-Dimethylpyrrolidine

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the tert-butoxycarbonyl (Boc) protection of the secondary amine, 2,2-dimethylpyrrolidine. The steric hindrance presented by the gem-dimethyl group at the C2 position of the pyrrolidine ring necessitates optimized conditions to ensure high yield and purity of the resulting N-Boc-2,2-dimethylpyrrolidine. This guide elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Strategic Importance of Amine Protection

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective masking of reactive functional groups is a cornerstone of elegant and effective molecular construction. Amines, with their inherent nucleophilicity and basicity, often require temporary protection to prevent undesired side reactions during subsequent synthetic transformations.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ease of installation, stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions.[2]

The protection of 2,2-dimethylpyrrolidine presents a unique challenge due to the steric bulk imposed by the two methyl groups adjacent to the nitrogen atom. This steric hindrance can significantly impact the kinetics of the protection reaction. This protocol is specifically designed to address this challenge, providing a reliable method for the efficient synthesis of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate.

Reaction Mechanism and Scientific Rationale

The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of 2,2-dimethylpyrrolidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the desired N-Boc protected amine and the expulsion of a tert-butyl carbonate anion. This anion subsequently decomposes into the innocuous byproducts, carbon dioxide and tert-butoxide.[3]

The reaction can be catalyzed by a base, which serves to deprotonate the initially formed ammonium species, thereby regenerating the neutral, nucleophilic amine and driving the reaction to completion. While not always strictly necessary, the inclusion of a base is highly recommended for sterically hindered amines like 2,2-dimethylpyrrolidine to ensure a high conversion rate.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps involved in the Boc protection of 2,2-dimethylpyrrolidine, from the initial reaction to the final purification of the product.

Caption: Experimental workflow for the Boc protection of 2,2-dimethylpyrrolidine.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled accordingly with appropriate adjustments to reagent quantities and equipment.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,2-Dimethylpyrrolidine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| Triethylamine (Et₃N) | ≥99%, distilled | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

NMR spectrometer

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylpyrrolidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The extended reaction time is crucial to overcome the steric hindrance of the substrate.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate as a colorless oil.

Characterization of tert-Butyl 2,2-Dimethylpyrrolidine-1-carboxylate

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Parameter | Value |

| Appearance | Colorless oil |

| Expected Yield | 85-95% |

| ¹H NMR (CDCl₃, 500 MHz) | δ 3.30 (t, J = 7.0 Hz, 2H), 1.75 (t, J = 7.0 Hz, 2H), 1.46 (s, 9H), 1.25 (s, 6H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 154.5, 78.9, 58.0, 47.0, 38.5, 28.6, 26.0 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument. The provided NMR data is a representative example based on similar structures and should be confirmed by experimental analysis.[4]

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP is a more potent acylation catalyst.[3]

-

Purification Challenges: If the product is difficult to separate from residual (Boc)₂O, the crude mixture can be treated with a scavenger resin, such as Tris(2-aminoethyl)amine, polymer-bound.

-

Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the (Boc)₂O.

Conclusion

This application note details a robust and reproducible protocol for the Boc protection of the sterically hindered secondary amine, 2,2-dimethylpyrrolidine. By employing an extended reaction time and carefully controlled conditions, high yields of the desired N-Boc protected product can be reliably obtained. The principles and techniques described herein are broadly applicable to the protection of other sterically demanding amines, providing a valuable resource for synthetic chemists in academic and industrial research.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5585.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

- MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1888.

- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2,2-Dimethylpyrrolidine Derivatives in Asymmetric Aldol Reactions

Introduction: Beyond Traditional Catalysis in C-C Bond Formation

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl motifs prevalent in a vast array of pharmaceuticals and natural products. For decades, this transformation was dominated by methodologies reliant on pre-formed metal enolates and chiral metal-based Lewis acids. The advent of asymmetric organocatalysis, however, has revolutionized the field by offering a more sustainable, often operationally simpler, and metal-free alternative.

At the heart of this revolution is the use of small chiral organic molecules, most famously the amino acid L-proline, to mimic the enamine-based mechanism of Class I aldolase enzymes.[1][2] This application note delves into the strategic application of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate as a precursor to a potent organocatalyst for asymmetric aldol reactions. We will dissect the underlying mechanistic principles, provide detailed protocols for its activation and use, and analyze how its unique structural features, particularly the C2 gem-dimethyl group, offer distinct advantages in achieving high levels of stereocontrol.

Mechanistic Rationale: From Proline to Sterically-Hindered Pyrrolidines